An In-depth Technical Guide to 3,7-Dimethyl-1-octanol (CAS 106-21-8)
An In-depth Technical Guide to 3,7-Dimethyl-1-octanol (CAS 106-21-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1-octanol, also known as tetrahydrogeraniol, is a branched-chain primary alcohol with the chemical formula C10H22O.[1][2] It is a colorless to pale yellow liquid with a mild, waxy, rose-petal-like odor.[1][3] This compound and its stereoisomers are found in nature in citrus oils, lemon peel oil, and thyme.[1] Industrially, it is utilized as a fragrance ingredient in a variety of consumer products, as a flavoring agent in foods, and holds potential for other applications due to its chemical properties and biological activities.[1][3][4] For professionals in research and drug development, 3,7-Dimethyl-1-octanol presents interest as a chiral building block in organic synthesis and for its potential antimicrobial, antifungal, insect repellent, and antioxidant properties.[5][6] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, safety, and known biological activities.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of 3,7-Dimethyl-1-octanol is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of 3,7-Dimethyl-1-octanol
| Property | Value | Reference(s) |
| CAS Number | 106-21-8 | [2][3][4] |
| Molecular Formula | C10H22O | [1][2] |
| Molecular Weight | 158.28 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Waxy, rose-petal-like | [3] |
| Boiling Point | 98-99 °C at 9 mmHg | [3] |
| Density | 0.828 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.436 | [3] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [3] |
Table 2: Toxicological and Safety Information for 3,7-Dimethyl-1-octanol
| Parameter | Information | Reference(s) |
| Acute Toxicity | Moderately toxic by skin contact. | [5] |
| Irritation | Skin and serious eye irritant. May cause respiratory irritation. | [5] |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [5] |
Experimental Protocols
Synthesis of 3,7-Dimethyl-1-octanol
3,7-Dimethyl-1-octanol is commercially produced by the hydrogenation of geraniol (B1671447), citronellol, or citral.[3] The following is a representative protocol for the synthesis via the hydrogenation of geraniol.
Protocol 1: Synthesis by Hydrogenation of Geraniol
Objective: To synthesize 3,7-Dimethyl-1-octanol by the catalytic hydrogenation of geraniol.
Materials:
-
Geraniol
-
Methanol (B129727) (solvent)
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Ruthenium-BINAP catalyst (e.g., Ru(OAc)2(BINAP))
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
Hydrogen gas (high purity)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve a known quantity of geraniol in methanol.
-
Add a catalytic amount of the Ruthenium-BINAP catalyst to the solution.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-40 bar).[7]
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with continuous stirring.[7]
-
Maintain the reaction under these conditions for a specified time, monitoring hydrogen uptake to determine reaction completion.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
Remove the methanol solvent from the filtrate using a rotary evaporator.
-
Purify the resulting crude 3,7-Dimethyl-1-octanol by vacuum distillation to obtain the final product.
Logical Workflow for Synthesis:
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is adapted for the analysis of 3,7-Dimethyl-1-octanol and is based on established methods for similar compounds.[6][8]
Protocol 2: GC-MS Analysis of 3,7-Dimethyl-1-octanol
Objective: To identify and quantify 3,7-Dimethyl-1-octanol in a sample matrix.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5 (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Sample containing 3,7-Dimethyl-1-octanol
-
Hexane (B92381) or other suitable solvent (GC grade)
-
Volumetric flasks, micropipettes, and GC vials
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the sample into a volumetric flask.
-
Dilute the sample with hexane to a final concentration within the calibrated range of the instrument.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL GC vial and cap securely.
-
-
Instrument Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
-
Data Analysis:
-
Identify the peak corresponding to 3,7-Dimethyl-1-octanol based on its retention time and mass spectrum.
-
Quantify the compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.
-
Experimental Workflow for GC-MS Analysis:
Biological Activities and Potential Mechanisms of Action
Recent studies have indicated that 3,7-Dimethyl-1-octanol possesses several biological activities of interest to the scientific and drug development communities.
Antimicrobial and Antifungal Activity
3,7-Dimethyl-1-octanol has demonstrated antimicrobial and antifungal properties.[6] While the precise signaling pathways are not fully elucidated for this specific compound, the mechanism of action for structurally similar short-chain alcohols against fungi is thought to involve:
-
Membrane Disruption: Alteration of the fungal cell membrane integrity, leading to increased permeability and leakage of cellular contents.
-
Induction of Apoptosis: Triggering programmed cell death in the fungal cells.
-
Metabolic Disruption: Interference with key metabolic pathways, such as fatty acid biosynthesis and amino acid metabolism.
Proposed Antifungal Mechanism of Action:
Insect Repellent Activity
3,7-Dimethyl-1-octanol has been investigated for its potential as an insect repellent.[6] The mechanism of action for many insect repellents involves interaction with the insect's olfactory system. It is hypothesized that these compounds may act by:
-
Receptor Activation: Activating specific olfactory receptors that trigger an avoidance response.
-
Receptor Inhibition: Blocking the olfactory receptors that detect host attractants, thus "masking" the host from the insect.
Antioxidant Activity
Studies on related monoterpenes suggest that 3,7-Dimethyl-1-octanol may possess antioxidant properties.[5] The likely mechanisms for radical scavenging by such compounds are:
-
Hydrogen Atom Transfer (HAT): The alcohol's hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical.
Conclusion
3,7-Dimethyl-1-octanol is a versatile compound with established applications in the fragrance and flavor industries and emerging potential in other scientific fields. For researchers, its utility as a chiral synthetic precursor is of note. For those in drug development, its demonstrated antimicrobial, antifungal, and potential antioxidant activities warrant further investigation to elucidate the specific molecular targets and signaling pathways involved. The detailed protocols provided in this guide for its synthesis and analysis offer a practical resource for laboratory work. Future research should focus on in-depth mechanistic studies of its biological effects to fully realize its potential in pharmaceutical and agrochemical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Octanol, 3,7-dimethyl- [webbook.nist.gov]
- 3. 3,7-DIMETHYL-1-OCTANOL | 106-21-8 [chemicalbook.com]
- 4. 3,7-Dimethyl-1-octanol | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,7-Dimethyl-1-octanol | 68680-98-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
